(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid
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Overview
Description
2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid is a complex organic compound known for its unique chemical structure and properties. This compound features a cyano group, a dichlorophenyl group, and a furan ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dichlorobenzaldehyde with furan-2-carbaldehyde in the presence of a base to form the intermediate compound. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent yields.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and sodium ethoxide (NaOEt) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the dichlorophenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-3-(5-(2,4-dichlorophenyl)furan-2-yl)acrylic acid
- 2-Cyano-3-(5-phenylfuran-2-yl)acrylic acid
- 2-Cyano-3-(5-(2-trifluoromethylphenyl)furan-2-yl)acrylic acid
Uniqueness
2-Cyano-3-(5-(2,5-dichlorophenyl)furan-2-yl)acrylic acid is unique due to the presence of the 2,5-dichlorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of specialized materials .
Properties
Molecular Formula |
C14H7Cl2NO3 |
---|---|
Molecular Weight |
308.1 g/mol |
IUPAC Name |
(Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
InChI |
InChI=1S/C14H7Cl2NO3/c15-9-1-3-12(16)11(6-9)13-4-2-10(20-13)5-8(7-17)14(18)19/h1-6H,(H,18,19)/b8-5- |
InChI Key |
RGOSTXNBRXNEPZ-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)/C=C(/C#N)\C(=O)O)Cl |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C=C(C#N)C(=O)O)Cl |
Origin of Product |
United States |
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